molecular formula C11H12O3 B15334613 2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one

2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B15334613
M. Wt: 192.21 g/mol
InChI Key: QSWBPMZFVPTBAT-UHFFFAOYSA-N
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Description

2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound with a unique structure that includes a dioxin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acids with acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The reaction conditions are crucial for achieving high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one involves its ability to act as a precursor to reactive intermediates such as acetylketene . These intermediates can undergo further reactions to form a variety of products. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2,2,8-trimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H12O3/c1-7-5-4-6-8-9(7)13-11(2,3)14-10(8)12/h4-6H,1-3H3

InChI Key

QSWBPMZFVPTBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(O2)(C)C

Origin of Product

United States

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